

Spectroscopic Profile of 5-Hydroxy-7,4'-dimethoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Hydroxy-7,4'-dimethoxyflavone**

Cat. No.: **B190501**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of **5-Hydroxy-7,4'-dimethoxyflavone**, a naturally occurring flavone with potential applications in drug development. This document outlines the key spectroscopic data and detailed experimental protocols relevant to its analysis, serving as a comprehensive resource for researchers in the field.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **5-Hydroxy-7,4'-dimethoxyflavone**, also known as Apigenin-4',7-dimethyl ether or Genkwanin 4'-methyl ether.

UV-Visible (UV-Vis) Spectroscopy

Solvent	λ_{max} (nm)	Reference
Methanol	273, 301, 324	[1]

Infrared (IR) Spectroscopy

Medium	vmax (cm ⁻¹)	Assignment	Reference
Nujol	1665	C=O (chelated)	[1]
1605	Aromatic C=C	[1]	
1585	Aromatic C=C	[1]	
1270	C-O (ether)	[1]	
1165	C-O (ether)	[1]	
KBr	3448	O-H	
1640	C=O (chelated)		
1604, 1508	Aromatic C=C		
1246, 1162	C-O (ether)		

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.3.1. ¹H-NMR Spectroscopy

Solvent	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment	Reference
CDCl ₃	12.81	s	-	5-OH	
7.85	d	8.8	H-2', H-6'		
7.02	d	8.8	H-3', H-5'		
6.58	s	-	H-3		
6.49	d	2.4	H-8	[1]	
6.37	d	2.4	H-6	[1]	
3.90	s	-	4'-OCH ₃	[1]	
3.89	s	-	7-OCH ₃	[1]	

1.3.2. ^{13}C -NMR Spectroscopy

Solvent	Chemical Shift (δ , ppm)	Assignment
CDCl_3	182.45	C-4
165.43	C-7	
164.02	C-4'	
162.60	C-2	
162.19	C-9	
157.70	C-5	
128.04	C-2', C-6'	
123.57	C-1'	
114.50	C-3', C-5'	
105.56	C-10	
104.35	C-3	
98.04	C-6	
92.62	C-8	
55.79	7- OCH_3	
55.53	4'- OCH_3	

Mass Spectrometry (MS)

Ionization Mode	m/z	Interpretation	Reference
EI-MS	298	[M] ⁺	[1]
269		[M-CHO] ⁺	[1]
255		[M-CH ₃ -CO] ⁺	[1]
166		[1]	
138		[1]	
135		[1]	
132		[1]	

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of **5-Hydroxy-7,4'-dimethoxyflavone** are provided below.

UV-Visible Spectroscopy

- Sample Preparation: A stock solution of the compound is prepared in a UV-grade solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. This is further diluted to obtain a working solution with an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λ_{max}).
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is allowed to warm up for at least 30 minutes to ensure lamp stability.
- Measurement: A quartz cuvette is filled with the solvent to record a baseline correction. The spectrum of the sample solution is then recorded over a wavelength range of 200-500 nm.

Infrared Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is intimately mixed with approximately 200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a transparent pellet using a

hydraulic press. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Measurement:** A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample spectrum is then collected, typically in the range of 4000-400 cm^{-1} .

Nuclear Magnetic Resonance Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the flavone is dissolved in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , Acetone- d_6) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- **Measurement:**
 - $^1\text{H-NMR}$: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - $^{13}\text{C-NMR}$: The spectrum is acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are typically required.
 - 2D-NMR (COSY, HSQC, HMBC): These experiments are performed to aid in the complete and unambiguous assignment of proton and carbon signals.

Mass Spectrometry

- **Sample Preparation:** A dilute solution of the compound is prepared in a volatile solvent (e.g., methanol, acetonitrile).
- **Instrumentation:** A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) is used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements and elemental composition determination.

- Measurement: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For structural elucidation, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation and analyze the resulting fragment ions.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a flavonoid compound.

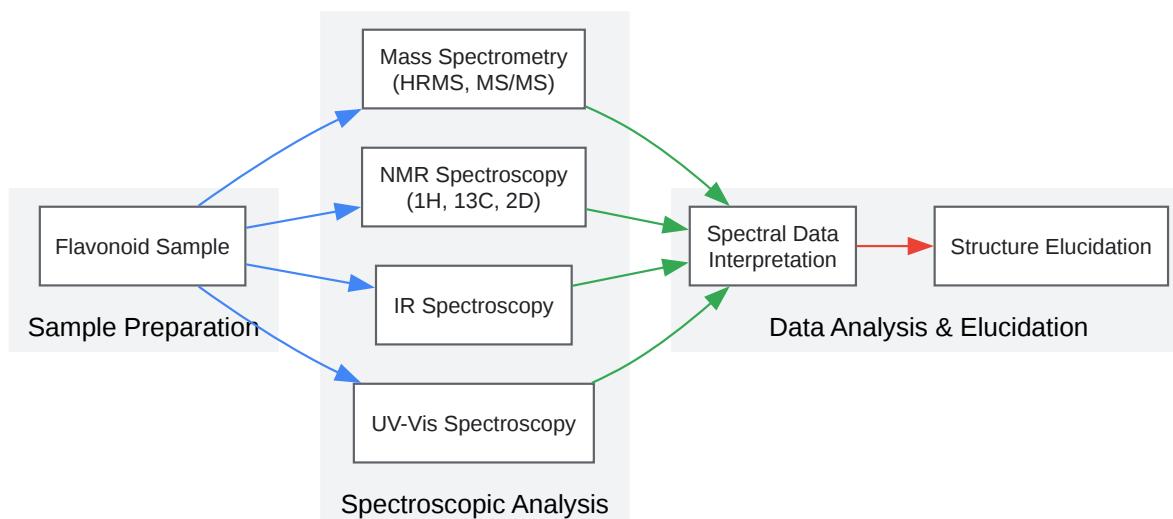


Figure 1: General Experimental Workflow for Spectroscopic Characterization

[Click to download full resolution via product page](#)

Caption: General experimental workflow for spectroscopic characterization.

Signaling Pathways Modulated by Flavonoids

Flavonoids, including **5-Hydroxy-7,4'-dimethoxyflavone**, are known to modulate various intracellular signaling pathways, which is a key aspect of their potential therapeutic effects. The diagram below illustrates a simplified overview of some key pathways.

Figure 2: Simplified Overview of Signaling Pathways Modulated by Flavonoids

[Click to download full resolution via product page](#)

Caption: Simplified overview of signaling pathways modulated by flavonoids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. idma-assn.org [idma-assn.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Hydroxy-7,4'-dimethoxyflavone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b190501#spectroscopic-characterization-of-5-hydroxy-7-4-dimethoxyflavone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com